![molecular formula C16H15ClN6O B1434047 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine CAS No. 1516585-08-2](/img/structure/B1434047.png)

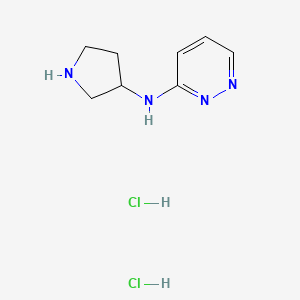

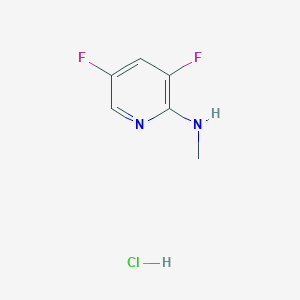

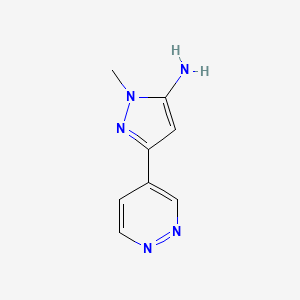

4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine

Overview

Description

The compound “4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine” is a novel derivative of 4-chloro-benzamides . It has been evaluated as a RET kinase inhibitor for cancer therapy .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring . Most of these compounds exhibited moderate to high potency in ELISA-based kinase assay .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a pyrimidine ring, a piperidine ring, and an oxadiazole ring .Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of new derivatives, including those with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings in addition to the pyrimidine fragment. Preliminary biological screenings of these synthesized compounds have revealed a pronounced plant growth stimulating effect, indicating their potential application in agriculture and botany (Pivazyan et al., 2019).

Antimicrobial and Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed, synthesized, and their structures characterized. These compounds have been evaluated for in vitro anti-cancer activity, showing good potency in a panel of cell lines, which suggests their potential use in developing new antitumor treatments (Maftei et al., 2016).

Antimicrobial Screening

New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. A structure–activity study of the antimicrobial effect was performed for these compounds, highlighting their potential as novel antimicrobial agents (Krolenko et al., 2016).

Electronic Material Application

Compounds containing 1,3,4-oxadiazole–pyridine and 1,3,4-oxadiazole–pyrimidine hybrids have been synthesized and analyzed for their application in light emitting diodes (LEDs). These materials exhibit properties that make them suitable as electron-transporting materials, indicating their utility in the development of electronic devices (Wang et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine is the RET kinase . The RET kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.

Mode of Action

this compound interacts with the RET kinase, inhibiting its activity . This inhibition disrupts the normal signaling pathways of the kinase, leading to changes in cellular processes.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation driven by RET wildtype and gatekeeper mutation . This could potentially lead to the suppression of tumor growth in cancers driven by these mutations.

Properties

IUPAC Name |

5-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O/c17-13-8-14(20-10-19-13)23-6-3-11(4-7-23)16-21-15(22-24-16)12-2-1-5-18-9-12/h1-2,5,8-11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQZSJSRZNPTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C4=CC(=NC=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

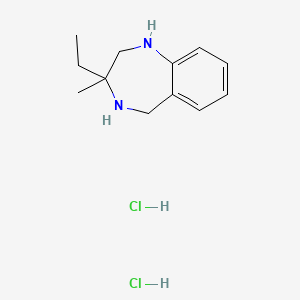

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)

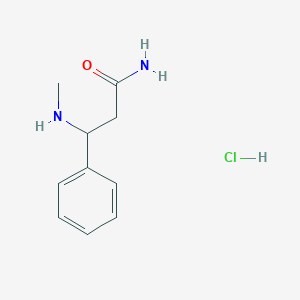

![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)

![5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1433980.png)